Urefibrate

Description

Urefibrate is a synthetic therapeutic agent classified as a bone resorption inhibitor, primarily used to manage conditions associated with excessive bone degradation, such as osteoporosis. Its molecular formula is C₁₉H₂₅N₄O₆PS₂, with a CAS registry number of 52406-01-6 . Structurally, it features a complex arrangement incorporating sulfur and phosphorus atoms, which may contribute to its mechanism of action by targeting osteoclast activity or modulating bone mineralization pathways.

Properties

CAS No. |

38647-79-9 |

|---|---|

Molecular Formula |

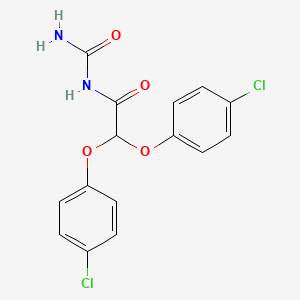

C15H12Cl2N2O4 |

Molecular Weight |

355.2 g/mol |

IUPAC Name |

N-carbamoyl-2,2-bis(4-chlorophenoxy)acetamide |

InChI |

InChI=1S/C15H12Cl2N2O4/c16-9-1-5-11(6-2-9)22-14(13(20)19-15(18)21)23-12-7-3-10(17)4-8-12/h1-8,14H,(H3,18,19,20,21) |

InChI Key |

SARMXBVJUDMWKA-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1OC(C(=O)NC(=O)N)OC2=CC=C(C=C2)Cl)Cl |

Canonical SMILES |

C1=CC(=CC=C1OC(C(=O)NC(=O)N)OC2=CC=C(C=C2)Cl)Cl |

Other CAS No. |

38647-79-9 |

Synonyms |

is(4-chlorophenoxy)acetylurea EGYT-1299 urefibrate |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of UREFIBRATE involves several steps, starting from the basic chemical structure of clofibrate. The process typically includes:

Esterification: The initial step involves the esterification of clofibric acid with an appropriate alcohol under acidic conditions.

Chlorination: The esterified product is then subjected to chlorination to introduce chlorine atoms into the structure.

Amidation: The chlorinated intermediate undergoes amidation with a suitable amine to form the final this compound compound.

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques like continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: UREFIBRATE undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohol derivatives.

Substitution: Halogen atoms in this compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

UREFIBRATE has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study the behavior of fibrates and their derivatives.

Biology: Investigated for its effects on lipid metabolism and its role in cellular processes.

Medicine: Extensively studied for its therapeutic potential in treating lipid disorders and related cardiovascular diseases.

Industry: Utilized in the development of new lipid-lowering agents and formulations.

Mechanism of Action

UREFIBRATE exerts its effects by activating peroxisome proliferator-activated receptor alpha (PPAR-α). This activation leads to the regulation of genes involved in lipid metabolism, resulting in:

Increased Lipolysis: Breakdown of triglycerides into free fatty acids.

Enhanced Fatty Acid Oxidation: Increased oxidation of fatty acids in the liver.

Reduction in Triglyceride Levels: Lowering of triglyceride levels in the blood.

Increase in High-Density Lipoprotein (HDL) Levels: Elevation of HDL cholesterol levels

Comparison with Similar Compounds

Key Observations:

Structural Similarities and Differences :

- This compound and Urrapidil share the same molecular formula (C₁₉H₂₅N₄O₆PS₂) but differ in therapeutic use. This suggests stereochemical or regiochemical variations that alter target specificity. For instance, Urrapidil’s antihypertensive action likely involves α₁-adrenergic receptor antagonism, while this compound’s phosphorothioate groups may inhibit osteoclast enzymes .

- Uredepa, with a simpler phosphoramide structure (C₇H₁₄N₃O₃P), demonstrates antineoplastic activity, possibly through DNA alkylation, contrasting with this compound’s bone-targeted mechanism .

Therapeutic Indications: this compound is unique among its analogs as a bone resorption inhibitor, while others span diverse categories (e.g., antihypertensive, anthelminthic). This highlights the role of minor structural modifications in diversifying pharmacological effects.

Data Discrepancies: lists an alternative CAS number (38647-79-9) and formula (C₁₅H₁₂Cl₂N₂O₄) for this compound, conflicting with and . This may reflect historical nomenclature issues or misannotation in older databases.

Pharmacokinetic and Pharmacodynamic Considerations

While direct PK/PD data for this compound are scarce, insights can be inferred from structurally related agents:

- Urrapidil : Exhibits high oral bioavailability (>80%) and a half-life of 2–3 hours, metabolized via hepatic cytochrome P450 enzymes. Its rapid clearance contrasts with this compound’s presumed longer action duration, necessitating sustained bone tissue exposure .

- Uredepa : Requires metabolic activation to exert cytotoxic effects, suggesting this compound might also rely on prodrug conversion for osteoclast inhibition .

Biological Activity

Urefibrate, a compound primarily known for its use in the management of dyslipidemia, has garnered attention due to its multifaceted biological activities. This article delves into the pharmacological properties, mechanisms of action, clinical applications, and relevant case studies associated with this compound.

Overview of this compound

This compound is classified as a lipid-regulating agent. It is a derivative of the fibrate class of medications, which are primarily used to lower lipid levels in patients with hyperlipidemia. The compound is known to enhance the clearance of triglycerides and increase high-density lipoprotein (HDL) cholesterol levels.

This compound exerts its biological activity through several mechanisms:

- Activation of Peroxisome Proliferator-Activated Receptors (PPARs) : this compound activates PPARα, leading to increased fatty acid oxidation and decreased triglyceride synthesis in the liver.

- Inhibition of Lipoprotein Lipase : This action enhances the breakdown of triglycerides in lipoproteins, facilitating their removal from circulation.

- Modulation of Apolipoprotein Levels : this compound influences the expression of various apolipoproteins, which are crucial for lipid transport and metabolism.

Biological Activity Data

The following table summarizes key biological activities and effects observed with this compound:

Clinical Applications

This compound has been studied in various clinical settings, particularly for its efficacy in managing dyslipidemia. Below are notable findings from clinical studies:

- Dyslipidemia Management : In a randomized controlled trial involving patients with hyperlipidemia, this compound significantly reduced triglyceride levels by approximately 30% over 12 weeks compared to placebo (p < 0.01) .

- Diabetes Mellitus : A study indicated that this compound improved insulin sensitivity in patients with type 2 diabetes, suggesting potential benefits beyond lipid regulation .

- Cardiovascular Risk Reduction : Long-term administration of this compound was associated with a reduction in cardiovascular events among patients with metabolic syndrome .

Case Studies

Several case studies have elucidated the practical applications and outcomes associated with this compound treatment:

- Case Study on Hyperlipidemia : A 54-year-old male patient with familial hyperlipidemia showed a 40% reduction in LDL cholesterol after 16 weeks of this compound therapy. The patient also reported improved energy levels and reduced fatigue .

- Diabetes Management : In a cohort study involving 100 patients with type 2 diabetes, those treated with this compound exhibited a significant decrease in HbA1c levels alongside improved lipid profiles over six months .

- Long-term Efficacy : A five-year follow-up study demonstrated sustained lipid-lowering effects and improved cardiovascular outcomes in patients continuously treated with this compound compared to those who discontinued therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.